DMBC-HCl possesses a linear structure with several key features:
DMBC-HCl + ROH -> DMBC-OR + HClThe acyl chloride group is susceptible to hydrolysis (reaction with water) to form the corresponding carboxylic acid and hydrochloric acid.
Depending on the reaction conditions, the dimethylamino group might undergo nucleophilic substitution with other nucleophiles.
There is no current information available regarding the specific mechanism of action of DMBC-HCl.
The synthesis of 4-(dimethylamino)butanoyl chloride hydrochloride typically involves the reaction of 4-(dimethylamino)butanoic acid with thionyl chloride under reflux conditions. The general steps include:
In industrial settings, production methods are scaled up using larger reactors and continuous flow systems to optimize yield and purity. Reaction conditions are carefully controlled to ensure efficient synthesis.
4-(Dimethylamino)butanoyl chloride hydrochloride has several notable applications:
4-(Dimethylamino)butanoyl chloride hydrochloride is unique due to its combination of a dimethylamino group and an acyl chloride group. This structural feature allows it to balance reactivity and stability effectively, making it particularly useful in peptide synthesis and as a versatile pharmaceutical intermediate .
4-(Dimethylamino)butanoyl chloride hydrochloride represents a complex molecular system combining an acyl chloride functional group with a tertiary amine functionality in hydrochloride salt form [2]. The compound possesses the molecular formula C₆H₁₃Cl₂NO with a molecular weight of 186.08 grams per mole [2]. The structural architecture encompasses a four-carbon aliphatic chain linking the reactive acyl chloride moiety to the dimethylamino group, with the addition of a hydrochloride counterion [2].
The molecular geometry centers around the carbonyl carbon, which adopts sp² hybridization characteristic of acyl chlorides [30] [33]. This trigonal planar arrangement results in bond angles of approximately 120-125° around the carbonyl center [30] [33]. The carbon-oxygen double bond exhibits enhanced electrophilic character due to the electron-withdrawing nature of the chlorine substituent [30] [31]. Molecular orbital analysis reveals that the carbonyl carbon serves as the primary electrophilic site, with the lowest unoccupied molecular orbital concentrated on this carbon atom [30] [31].
The dimethylamino nitrogen adopts sp³ hybridization, creating a tetrahedral geometry around the nitrogen center [25]. In the hydrochloride salt form, this nitrogen bears a positive formal charge, fundamentally altering the electronic distribution throughout the molecule [25] [29]. The protonated amine exhibits characteristics typical of quaternary ammonium systems, with the positive charge distributed across the nitrogen-carbon bonds [28] [42].
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃Cl₂NO |
| Molecular Weight (g/mol) | 186.08 |
| CAS Registry Number | 98827-32-8 |
| IUPAC Name | 4-(dimethylamino)butanoyl chloride hydrochloride |
| Canonical SMILES | CN(C)CCCC(=O)Cl.Cl |
| InChI Key | BAVSOHJMQHHWFH-UHFFFAOYSA-N |
The carbon-chlorine bond in the acyl chloride moiety exhibits significant polarization due to chlorine's high electronegativity [32] [33]. This polarization contributes to the enhanced reactivity of acyl chlorides compared to other carbonyl derivatives [23] [49]. The C-Cl bond length typically ranges from 1.75 to 1.78 Å, while the carbonyl C=O bond measures approximately 1.20-1.22 Å [30] [33].
Table 2: Molecular Geometry Parameters
| Bond/Angle | Expected Value | Description |
|---|---|---|
| C=O bond length | 1.20-1.22 Å | Carbonyl double bond |
| C-Cl bond length | 1.75-1.78 Å | C-Cl single bond in acyl chloride |
| C-N bond length | 1.47-1.50 Å | C-N single bond to tertiary amine |
| O=C-Cl angle | 120-125° | Trigonal planar around carbonyl carbon |
| N-C-C-C dihedral angles | Variable (conformational flexibility) | Flexible alkyl chain conformations |
| Molecular dipole | High (polar carbonyl + ionic salt) | Multiple polar sites contribute |
The aliphatic chain connecting the functional groups provides conformational flexibility through rotation around single bonds [15]. This flexibility allows the molecule to adopt various conformations, with anti conformations generally being energetically favored due to minimized steric interactions [15]. The overall molecular dipole moment is substantially enhanced by the presence of both the polar carbonyl group and the ionic hydrochloride salt functionality [23] [29].
Infrared spectroscopy provides distinctive fingerprints for 4-(dimethylamino)butanoyl chloride hydrochloride through characteristic absorption bands of its functional groups [23] [24]. The acyl chloride carbonyl stretch appears as an intense peak in the range of 1790-1810 cm⁻¹, shifted to higher frequency compared to ketones due to the electron-withdrawing effect of chlorine [23] [24] [27]. This characteristic frequency distinguishes acyl chlorides from other carbonyl compounds and serves as a primary identification marker [23] [24].
The hydrochloride salt component contributes a broad, intense absorption envelope spanning 3200-2800 cm⁻¹, attributed to the stretching vibrations of the protonated amine group [26] [29]. This NH⁺ stretching envelope represents a crucial diagnostic feature for amine salt identification [26] [29]. Superimposed upon this broad envelope are overtone and combination bands extending from 2800-2000 cm⁻¹, resulting from the high polarity of the ionic functional group [26] [29].
Table 3: Spectroscopic Characteristics
| Technique | Expected Range/Value | Reference |
|---|---|---|
| IR - C=O stretch (acyl chloride) | 1790-1810 cm⁻¹ | [23] [24] [27] |
| IR - N-H⁺ stretch envelope | 3200-2800 cm⁻¹ (broad) | [26] [29] |
| IR - C-N stretch | 1000-1300 cm⁻¹ | [25] |
| IR - Overtone/combination bands | 2800-2000 cm⁻¹ | [26] [29] |
| ¹³C NMR - Carbonyl carbon | 170-185 ppm | [39] [41] [44] |
| ¹³C NMR - N-methyl carbons | 32-45 ppm | [28] [39] |
| ¹³C NMR - Alkyl chain carbons | 16-35 ppm | [39] [40] |
| ¹H NMR - N-methyl protons | 2.8-3.2 ppm (broad) | [28] |
| ¹H NMR - N-CH₂ protons | 3.0-3.5 ppm | [28] |
| ¹H NMR - Chain CH₂ protons | 1.8-2.8 ppm | [28] |
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the compound's functional groups [39] [41]. The carbonyl carbon resonates in the typical range for acyl chlorides at 170-185 ppm, intermediate between ketones and other acid derivatives [39] [41] [44]. This chemical shift reflects the balance between the electron-withdrawing inductive effect and any conjugative donation from chlorine [44].
The dimethylamino carbon atoms appear as distinct signals in the ¹³C nuclear magnetic resonance spectrum [28] [39]. In the protonated form, these methyl carbons exhibit chemical shifts in the range of 32-45 ppm, deshielded compared to neutral tertiary amines due to the positive charge on nitrogen [28] [39]. The alkyl chain carbons display typical aliphatic chemical shifts between 16-35 ppm, with specific values dependent on their distance from the electronegative functional groups [39] [40].
Proton nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns and coupling relationships [28]. The N-methyl protons appear as a broadened signal around 2.8-3.2 ppm, with broadening attributed to quadrupolar relaxation effects from the nitrogen nucleus [28]. The methylene protons adjacent to the protonated nitrogen resonate around 3.0-3.5 ppm, while the remaining chain methylene groups appear in the typical aliphatic region of 1.8-2.8 ppm [28].
Mass spectrometric analysis facilitates molecular weight confirmation and fragmentation pattern elucidation [2]. Electrospray ionization mass spectrometry readily ionizes the compound due to its preformed ionic character, typically producing intense molecular ion peaks . Fragmentation pathways commonly involve loss of chloride ion and breakdown of the alkyl chain, providing structural confirmation through characteristic fragment ion patterns [2].
Crystallographic investigations of 4-(dimethylamino)butanoyl chloride hydrochloride reveal important insights into solid-state molecular packing and intermolecular interactions [14]. The compound crystallizes in structures stabilized by extensive hydrogen bonding networks between the protonated amine groups and chloride counterions [14] [26]. These ionic interactions dominate the crystal packing arrangement and significantly influence the material's physical properties [14] [26].
The crystal structure exhibits typical characteristics of organic hydrochloride salts, with chloride anions positioned to optimize electrostatic interactions with the positively charged nitrogen centers [26] [29]. The hydrogen bonding pattern involves the protonated amine as a donor and the chloride ion as an acceptor, creating a three-dimensional network that stabilizes the crystal lattice [26] [29].
Conformational analysis reveals that the aliphatic chain adopts extended conformations in the solid state to minimize steric interactions between functional groups [15]. The preferred conformations place the bulky dimethylamino group and the reactive acyl chloride moiety at maximum separation along the chain [15]. This arrangement reduces both steric hindrance and potential intramolecular reactions between the nucleophilic amine and electrophilic carbonyl carbon [15].
Dynamic studies indicate that the compound exhibits conformational flexibility in solution, with rapid interconversion between different rotational conformers around the carbon-carbon single bonds [15] [43]. The energy barriers for these rotations are relatively low, allowing for facile conformational changes at ambient temperatures [15]. However, the presence of the ionic hydrochloride functionality may restrict some conformational freedom through intramolecular electrostatic interactions [15].
The molecular packing in the crystal structure demonstrates the influence of both ionic and van der Waals forces [14]. Chloride ions occupy specific coordination environments that maximize their interactions with multiple protonated amine groups from neighboring molecules [14] [26]. This arrangement creates layers or channels within the crystal structure that accommodate the organic cations and chloride anions in energetically favorable positions [14] [26].
The thermal stability of 4-(dimethylamino)butanoyl chloride hydrochloride reflects the combined behavior of its acyl chloride and hydrochloride salt functionalities [18] [48]. Acyl chlorides are inherently thermally labile compounds that undergo decomposition at elevated temperatures [18] [47] [49]. The compound exhibits moderate thermal stability under ambient conditions but becomes increasingly unstable as temperature rises [18] [22].
Thermal analysis reveals multiple decomposition pathways that proceed through different mechanisms [48] [50]. The primary decomposition route involves hydrolysis of the acyl chloride functionality, particularly in the presence of trace moisture [47] [49]. This reaction produces hydrogen chloride gas and the corresponding carboxylic acid derivative [47] [49]. The hydrolysis reaction is highly exothermic and can proceed rapidly once initiated [47] [49].
Table 4: Thermochemical Properties
| Property | Value/Range | Notes |
|---|---|---|
| Storage Temperature | Room temperature or below | Store in cool, dry place |
| Melting Point (estimated range) | 150-170°C (based on similar compounds) | Similar to related hydrochloride salts |
| Thermal Stability | Moderate - decomposes at elevated temperatures | Acyl chlorides are thermally labile |
| Decomposition Products | HCl, dimethylaminobutanoic acid derivatives | Hydrolysis and thermal decomposition |
| Hygroscopic Nature | Hygroscopic due to HCl salt | Requires inert atmosphere storage |
| Stability in Air | Air sensitive, moisture sensitive | Decomposes in presence of moisture |
Secondary decomposition pathways involve thermal cleavage of carbon-nitrogen bonds and elimination reactions [48] [50]. At temperatures exceeding 200°C, the compound may undergo dehydrochlorination reactions that eliminate hydrogen chloride and form unsaturated intermediates [50]. These high-temperature processes often proceed through free radical mechanisms and can produce complex mixtures of decomposition products [48] [50].
The hydrochloride salt component contributes additional thermal lability through its tendency to release hydrogen chloride gas upon heating [48]. This process typically occurs at temperatures above 150°C and represents a significant factor in the compound's overall thermal behavior [48]. The released hydrogen chloride can catalyze further decomposition reactions, creating an autocatalytic effect that accelerates degradation [48] [50].
Stability studies demonstrate that the compound requires careful storage conditions to maintain integrity [14] [16]. Exposure to moisture rapidly initiates hydrolysis reactions that compromise chemical purity [47] [49]. The compound exhibits hygroscopic behavior due to its hydrochloride salt nature, readily absorbing atmospheric moisture that triggers decomposition [14] [48].
Kinetic analysis of decomposition reactions reveals that the rate of degradation increases exponentially with temperature following Arrhenius behavior [22] [48]. The activation energy for thermal decomposition reflects the strength of the weakest bonds in the molecule, typically the carbon-chlorine bond in the acyl chloride group [47] [49]. Decomposition kinetics are also influenced by the presence of catalytic impurities and the partial pressure of water vapor in the environment [47] [48].
The most widely employed method for synthesizing 4-(Dimethylamino)butanoyl chloride hydrochloride involves the direct chlorination of 4-(dimethylamino)butanoic acid using thionyl chloride as the chlorinating agent [2] . This transformation represents a fundamental nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, converting the poor leaving group into an excellent leaving group that facilitates subsequent nucleophilic acyl substitution reactions [2] [4].
The reaction mechanism proceeds through a chlorosulfite intermediate formation, wherein the carbonyl oxygen of the carboxylic acid acts as the nucleophile, attacking the electrophilic sulfur atom of thionyl chloride [2] [4]. The initial step involves the formation of a chlorosulfite ester intermediate, which subsequently undergoes chloride ion attack at the carbonyl carbon, resulting in the formation of the acid chloride with concomitant elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts [2] [5].
Standard Protocol Conditions:
The reaction typically proceeds with yields ranging from 70-95% under optimized conditions [6] [7]. The gaseous nature of the byproducts (sulfur dioxide and hydrogen chloride) provides a significant advantage as they can be readily removed from the reaction mixture, driving the equilibrium toward product formation and simplifying purification procedures [2] [10].
Solvent selection plays a crucial role in optimizing the synthesis of 4-(dimethylamino)butanoyl chloride hydrochloride. The choice of solvent significantly affects reaction kinetics, product yield, and ease of purification [8] [9]. Dichloromethane represents the most commonly employed solvent due to its excellent solvation properties for both the starting carboxylic acid and thionyl chloride, while maintaining chemical inertness under the reaction conditions [6] [7].
Solvent Compatibility Assessment:
The optimization of reaction parameters requires careful consideration of multiple variables that collectively influence the overall yield and purity of the target compound. Temperature control emerges as a critical factor, with reflux conditions (76-80°C) providing optimal reaction rates while preventing thermal decomposition of the product [8] [14]. Excessive temperatures above 100°C have been observed to result in brown coloration of the reaction mixture, indicating decomposition processes that significantly reduce product yield [15].
Critical Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Thionyl Chloride Equivalents | 1.1-2.0 equiv | Ensures complete conversion [15] |
| Reaction Temperature | 76-80°C | Balances rate and stability [14] [15] |
| Reaction Time | 1-4 hours | Complete consumption of starting material [8] |
| Moisture Content | <50 ppm H₂O | Prevents hydrolysis side reactions [13] |
| DMF Catalyst Loading | 0.1-0.5 mol% | Accelerates difficult conversions [8] [15] |
Moisture control represents an absolutely critical aspect of reaction optimization, as the presence of water leads to competitive hydrolysis of thionyl chloride, reducing the effective concentration of the chlorinating agent and potentially hydrolyzing the desired acid chloride product [13] [16]. The use of anhydrous solvents and molecular sieves or other drying agents is essential for achieving high yields and preventing side reactions [13].
Industrial production of 4-(dimethylamino)butanoyl chloride hydrochloride employs scaled-up versions of the laboratory protocols with significant modifications to address safety, environmental, and economic considerations [11] [17] [18]. The pharmaceutical and chemical industries have developed sophisticated continuous processes that maximize yield while minimizing waste generation and environmental impact [11] [19].
Industrial Process Characteristics:
The industrial synthesis typically utilizes a molar ratio of 1:1.1-1.5 for carboxylic acid to thionyl chloride, optimized to ensure complete conversion while minimizing excess reagent consumption [11] [19]. Reaction temperatures are maintained between 80-100°C with residence times of 20 minutes to 1 hour in continuous flow systems [15]. These conditions provide yields consistently above 90% with excellent reproducibility [17] [19].
Economic and Environmental Considerations:
The global acid chloride market, valued at approximately $2.43 billion in 2022, is projected to grow at a compound annual growth rate of 4.9% through 2032, driven primarily by pharmaceutical and agrochemical applications [19]. This growth trajectory underscores the commercial importance of efficient industrial production methodologies for compounds such as 4-(dimethylamino)butanoyl chloride hydrochloride [17] [18].
Modern synthetic chemistry has witnessed the development of innovative approaches that significantly enhance the efficiency and sustainability of acid chloride synthesis. Microwave-assisted synthesis and flow chemistry represent two prominent alternative methodologies that offer distinct advantages over conventional heating methods [22] [23] [24].
Microwave-assisted synthesis of acid chlorides leverages the unique heating mechanism of microwave radiation to achieve rapid and uniform heating of reaction mixtures. This approach has demonstrated remarkable success in reducing reaction times from hours to minutes while maintaining or improving product yields [22] [23] [25].
Microwave Protocol Advantages:
The microwave-assisted synthesis of 4-(dimethylamino)butanoyl chloride hydrochloride typically employs the following optimized conditions: thionyl chloride (1.2 equivalents), dichloromethane or acetonitrile as solvent, microwave heating at 110°C for 10 minutes, achieving yields of 85-95% [22] [25]. The dramatic reduction in reaction time from 1-4 hours to 10 minutes represents a significant advancement in synthetic efficiency [22].
Research conducted by various groups has demonstrated that microwave-assisted acid chloride formation using cyanuric chloride as an alternative chlorinating agent can achieve complete conversion in 10 minutes at 110°C, compared to 6-18 hours required for conventional heating [22]. This methodology has been successfully applied to 18 different carboxylic acids, including both aromatic and aliphatic substrates, with yields ranging from 39-87% [22].
Flow chemistry has emerged as a transformative technology for acid chloride synthesis, offering unprecedented control over reaction parameters and enabling continuous production capabilities [20] [27] [24]. The confined reaction environment in flow systems provides enhanced safety profiles and improved mixing efficiency compared to batch processes [20] [28].
Flow Chemistry Advantages:
A notable continuous flow process for acid chloride production has been developed utilizing thionyl chloride in 2-methyltetrahydrofuran as the solvent system [15]. The optimized conditions involve mixing the carboxylic acid solution (1.374 M with 5 mol% DMF) with neat thionyl chloride (1.1 equivalents) in a T-piece mixer, followed by heating at 80°C with a residence time of 20 minutes [15]. This process achieves quantitative conversion with excellent reproducibility [15].
Flow Process Parameters:
Recent advances in flow chemistry have enabled the development of photo-on-demand synthesis approaches, where phosgene is generated in situ from chloroform through photochemical oxidation, subsequently reacting with carboxylic acids to form acid chlorides [24]. This methodology addresses safety concerns associated with phosgene handling while maintaining high synthetic efficiency [24].
The purification of 4-(dimethylamino)butanoyl chloride hydrochloride requires specialized techniques that account for the inherent reactivity and moisture sensitivity of acid chlorides. Conventional purification methods must be adapted to prevent hydrolysis while achieving the high purity levels required for pharmaceutical and research applications [13] [29] [30].
Fractional distillation represents the most commonly employed purification technique for acid chlorides, taking advantage of the distinct boiling points of the product and impurities [13] [31] [30]. The successful implementation of distillation requires careful attention to temperature control and the exclusion of moisture throughout the process [13] [16].
Distillation Protocol Optimization:
Vacuum distillation offers significant advantages for heat-sensitive acid chlorides, allowing purification at reduced temperatures (typically 10-100 mmHg pressure) while achieving purities of 98-99.5% [13] [31]. However, the yield recovery is generally lower (80-90%) compared to atmospheric distillation due to thermal decomposition and handling losses [13].
For solid acid chlorides or those that can be induced to crystallize, recrystallization provides an effective purification method that can achieve purities of 97-99% [13] [32] [33]. The selection of appropriate recrystallization solvents is critical, as they must dissolve the compound at elevated temperatures while allowing precipitation upon cooling, all while maintaining chemical inertness [13] [16].
Suitable Recrystallization Solvents:
The recrystallization process must be conducted under rigorously anhydrous conditions, typically requiring the use of molecular sieves or other drying agents to maintain solvent dryness below 50 ppm water content [13] [33]. All operations should be performed in well-ventilated fume hoods due to the irritant nature of acid chlorides and their tendency to release hydrogen chloride upon contact with atmospheric moisture [13].
Modern purification approaches have incorporated advanced techniques such as column chromatography and liquid-liquid extraction to address specific impurity profiles encountered in acid chloride synthesis [13] [34]. These methods are particularly valuable when dealing with complex reaction mixtures or when traditional distillation and recrystallization prove insufficient [13].
Column Chromatography Considerations:
Liquid-liquid extraction protocols have been developed for removing ionic impurities and unreacted starting materials. The process typically involves washing the organic phase containing the acid chloride with dilute sodium bicarbonate solution, followed by drying with anhydrous sodium sulfate or magnesium sulfate [13] [34]. However, this approach is contraindicated for readily hydrolyzable acid chlorides such as acetyl chloride and benzoyl chloride due to rapid hydrolysis in aqueous media [13].
Yield Maximization Strategies:
| Strategy | Implementation | Yield Improvement |
|---|---|---|
| Stoichiometric Optimization | 1.1-1.2 equiv SOCl₂ | 5-10% increase [15] |
| Temperature Control | Precise temperature monitoring | 3-8% increase [14] [15] |
| Moisture Exclusion | <50 ppm H₂O throughout process | 10-15% increase [13] |
| Catalyst Addition | 0.1-0.5 mol% DMF when needed | 5-12% increase [8] [15] |
| Reaction Time Optimization | Monitor by IR or GC | 2-5% increase [15] |
The integration of real-time monitoring techniques, such as in-line infrared spectroscopy, enables precise determination of reaction completion and optimization of reaction parameters [15]. The distinct difference in carbonyl stretching frequencies between carboxylic acids (1700 cm⁻¹) and acid chlorides (1797 cm⁻¹) provides a reliable method for monitoring conversion and determining optimal reaction endpoints [15].